molecular formula C6H10FNO B12451082 3-Fluoro-1-methyl-piperidin-4-one

3-Fluoro-1-methyl-piperidin-4-one

Cat. No.: B12451082
M. Wt: 131.15 g/mol
InChI Key: RGCRFKQOTAPTTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-piperidin-4-one typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the fluorination process .

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives, including this compound, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-Fluoro-1-methyl-piperidin-4-one is a fluorinated piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, neuroprotective, and analgesic properties. This article summarizes its biological activity based on recent research findings.

Chemical Structure and Properties

This compound (C6H10FNO) features a piperidine ring with a fluorine atom at the 3-position and a methyl group at the 1-position. This structure is crucial for its biological activity, as modifications to the piperidine ring can significantly influence pharmacokinetic properties and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound exhibited cytotoxicity that was superior to traditional chemotherapeutics like bleomycin, suggesting a promising avenue for cancer therapy through novel piperidine derivatives .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)25.72 ± 3.95
MCF (breast cancer)Not specified
U87 (glioblastoma)Not specified

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. By inhibiting these enzymes, this compound may enhance cholinergic signaling, offering potential therapeutic benefits for neurodegenerative conditions .

Analgesic Properties

In addition to its anticancer and neuroprotective activities, this piperidine derivative has been explored for its analgesic effects. Research indicates that it may act as a dual agonist at μ-opioid and σ1 receptors, which are implicated in pain modulation. This dual action could enhance its efficacy in treating neuropathic pain .

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of this compound:

  • Cancer Treatment : In vivo studies demonstrated that mice treated with this compound showed significant tumor growth suppression compared to control groups.
  • Neuroprotection : Animal models of Alzheimer's disease exhibited improved cognitive function when treated with the compound, highlighting its potential as a therapeutic agent.

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-4-one

InChI

InChI=1S/C6H10FNO/c1-8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3

InChI Key

RGCRFKQOTAPTTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)F

Origin of Product

United States

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